molecular formula C17H15F3N6O4 B10894794 N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carbohydrazide

N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carbohydrazide

Cat. No.: B10894794
M. Wt: 424.3 g/mol
InChI Key: IORABCCUDMSAOG-QPSGOUHRSA-N
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Description

N’~5~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-{[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that features a combination of oxadiazole, pyrazole, and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~5~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-{[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOHYDRAZIDE typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole ring, followed by the introduction of the pyrazole moiety, and finally the formation of the hydrazide linkage. Common reagents used in these steps include hydrazine derivatives, aldehydes, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N’~5~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-{[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

N’~5~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-{[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’~5~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-{[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The specific pathways involved depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • **N’~5~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-{[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOHYDRAZIDE
  • **N’~5~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-{[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOHYDRAZIDE

Uniqueness

The uniqueness of N’~5~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-{[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H15F3N6O4

Molecular Weight

424.3 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-[[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C17H15F3N6O4/c1-9-5-13(17(18,19)20)24-26(9)8-14-22-16(30-25-14)15(28)23-21-7-10-3-4-11(27)12(6-10)29-2/h3-7,27H,8H2,1-2H3,(H,23,28)/b21-7+

InChI Key

IORABCCUDMSAOG-QPSGOUHRSA-N

Isomeric SMILES

CC1=CC(=NN1CC2=NOC(=N2)C(=O)N/N=C/C3=CC(=C(C=C3)O)OC)C(F)(F)F

Canonical SMILES

CC1=CC(=NN1CC2=NOC(=N2)C(=O)NN=CC3=CC(=C(C=C3)O)OC)C(F)(F)F

Origin of Product

United States

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